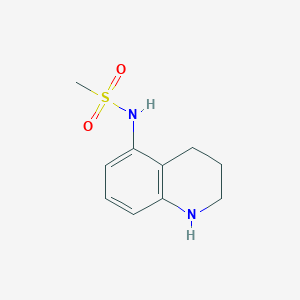

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

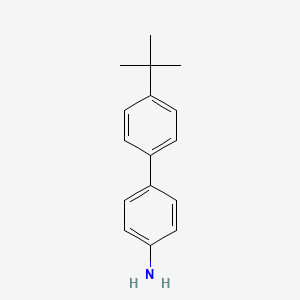

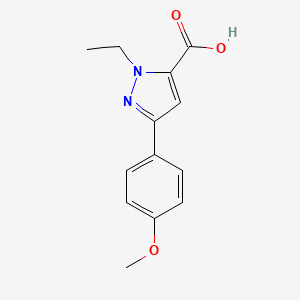

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Methane Utilization and Environmental Impact

Methanotrophs and Methane Resource Utilization : Methanotrophs, bacteria capable of using methane as their sole carbon source, present a variety of biotechnological applications, including the production of single-cell protein, biopolymers, and lipids for biodiesel. These bacteria can also be used in bioremediation, chemical transformation, and possibly for directly generating electricity, demonstrating the potential for methane as a valuable resource in environmental technology and biotechnology (Strong, Xie, & Clarke, 2015).

Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, a class of compounds related to tetrahydroquinolines, have been explored for various therapeutic applications. These compounds have shown promise in drug discovery for cancer and central nervous system disorders, as well as potential for treating infectious diseases. The FDA approval of trabectedin for soft tissue sarcomas highlights the significance of these compounds in anticancer drug discovery (Singh & Shah, 2017).

Catalysis and Chemical Transformations

Homogeneous Functionalization of Methane : The development of less expensive and cleaner processes for converting methane into fuels and chemicals remains a significant challenge in chemistry. Homogeneous systems for methane functionalization have been reviewed, focusing on systems that convert methane to functionalized products, which could lead to more efficient natural gas utilization in solid oxide fuel cells, offering a promising avenue for efficient and environmentally friendly power generation (Gunsalus et al., 2017).

Plant Physiology and Methane Production

Methane in Plant Physiology : Methane has been identified as playing roles in enhancing plant tolerance against abiotic stresses, such as salinity and drought, promoting root development, and delaying senescence. These findings suggest that plant-produced methane might be a component of a survival strategy in plants (Li, Wei, & Shen, 2019).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions of “N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide” are not explicitly mentioned in the available resources. Given its use in proteomics research , it may continue to be used in the study of protein function and interactions. Further applications would depend on the results of ongoing research.

特性

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11-12H,3-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBNNKBPDNFJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602653 |

Source

|

| Record name | N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016718-33-4 |

Source

|

| Record name | N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)